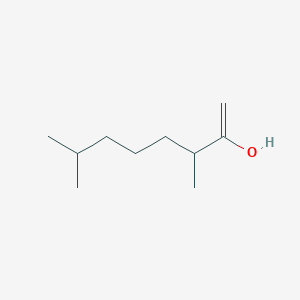

Tetrahydromyrcenol

Beschreibung

Contextualization within Terpenoid Chemistry Research

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from units of isoprene (B109036). nih.gov They are major components of essential oils and are responsible for the distinct aromas of many plants. nih.gov The study of terpenoids is a cornerstone of natural product chemistry, offering insights into biosynthesis, chemical synthesis, and the vast structural diversity that can be generated from simple five-carbon precursors. mdpi.comwordpress.com

Tetrahydromyrcenol, with its C₁₀H₂₂O molecular formula, is classified as an acyclic monoterpenoid alcohol. chemimpex.comscentree.co Monoterpenoids are derived from two isoprene units and form the basis for many well-known fragrance and flavor compounds. nih.govwordpress.com Unlike many of its unsaturated relatives found in nature, this compound is a saturated derivative, which contributes to its high chemical stability. thegoodscentscompany.comintelmarketresearch.com

Research in terpenoid chemistry often involves the transformation of abundant natural terpenes into other valuable compounds. The synthesis of this compound is a prime example of this. It can be prepared through the hydrogenation of other terpene alcohols, such as allo-ocimenol (derived from allo-ocimene) or dihydromyrcenol. chemicalbook.comscentree.coscentree.co Dihydromyrcenol itself is a key intermediate in some synthetic routes. scentree.coscentree.co This connection places this compound firmly within the network of synthetic transformations that characterize applied terpenoid research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source Index |

|---|---|---|

| CAS Number | 18479-57-7 | chemimpex.comguidechem.com |

| Molecular Formula | C₁₀H₂₂O | chemimpex.comscentree.co |

| Molecular Weight | 158.28 g/mol | chemimpex.com |

| Appearance | Clear, colorless to slightly yellowish liquid | chemimpex.comguidechem.com |

| Boiling Point | 189 - 201 °C | chemimpex.comchemicalbook.com |

| Density | 0.822 - 0.828 g/mL at 20 °C | chemimpex.com |

| Flash Point | 72 °C (162 °F) | scentree.co |

| Solubility | Soluble in organic solvents, insoluble in water | guidechem.com |

Significance in Contemporary Chemical and Biological Research

The primary significance of this compound in contemporary chemical research lies in its application as a fragrance ingredient, valued for its soft, lime, and floral scent profile. chemimpex.comthegoodscentscompany.com Its high stability makes it particularly suitable for use in products that require chemical robustness, such as household cleaners and laundry care items. thegoodscentscompany.com This stability, combined with its compatibility with various solvents, makes it a versatile component in formulation chemistry. chemimpex.com

Beyond its direct application, this compound serves the scientific community as a model compound. Researchers utilize it in studies to investigate the behavior of similar organic compounds, which can aid in the development of new materials and formulations. chemimpex.com Its well-defined structure and properties provide a reliable reference point for physical and chemical studies.

In the realm of biological research, the direct investigation of this compound is less extensive than that of the broader terpenoid class, many of which are studied for potent biological activities. nih.govnih.gov However, its application in cosmetics as a skin-conditioning agent represents a direct interaction with biological systems, where it is used to improve the texture of creams and lotions. chemimpex.com

A significant trend in modern chemical research is the focus on sustainability and green chemistry. This compound is part of this conversation due to its biodegradable nature. chemimpex.com Research and development efforts are increasingly directed towards sustainable production methods, including the use of upcycled turpentine (B1165885) from the paper industry as a starting material. chemimpex.comfirmenich.com This approach aligns with the principles of green chemistry by valorizing byproducts from other industrial processes. firmenich.com The growing interest in plant-derived fragrances has also spurred research into more sustainable sourcing and synthesis. intelmarketresearch.com

Evolution of Academic Research Perspectives on this compound

Academic and industrial research perspectives on this compound have evolved from a narrow focus on its synthesis for perfumery to a broader consideration of its lifecycle, performance, and application versatility.

Initially, research efforts, as indicated by literature from the late 1960s, were concentrated on establishing efficient synthetic routes to produce the compound for the fragrance industry. chemicalbook.com The primary goal was to create a stable and olfactively pleasant molecule.

Over time, the perspective has broadened significantly. The compound is no longer viewed just as a scent molecule but as a functional ingredient. Contemporary research investigates its performance and stability in a wide array of consumer products, from personal care to home fragrance applications like candles and diffusers. intelmarketresearch.com This shift has driven research into how the molecule interacts within different chemical matrices. intelmarketresearch.com

The most recent evolution in research perspective involves the principles of sustainability and environmental impact. The focus is expanding to include the development of greener synthetic pathways and the use of renewable feedstocks. firmenich.com This reflects a global trend in the chemical industry to reduce environmental footprints and move towards a more circular economy. chemimpex.com As a result, this compound has transitioned from being simply a synthetic product to a target for innovative and sustainable chemical production. intelmarketresearch.com

Table 2: Evolution of Research Focus on this compound

| Era | Primary Research Focus | Key Concepts | Source Index |

|---|---|---|---|

| Early Research (e.g., 1960s) | Synthesis and Characterization | Chemical synthesis, fragrance properties, olfactive analysis | chemicalbook.com |

| Established Application (Late 20th/Early 21st Century) | Formulation and Performance | Chemical stability, solvent compatibility, application in diverse products (soaps, cleaners) | chemimpex.comthegoodscentscompany.com |

| Contemporary Research | Sustainability and Expanded Application | Green chemistry, biodegradable materials, upcycled feedstocks, use as a model compound, niche applications (air care) | chemimpex.comintelmarketresearch.comfirmenich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,7-dimethyloct-1-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)6-5-7-9(3)10(4)11/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRRLLETLZJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C(=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41678-36-8 | |

| Record name | Octen-2-ol, 3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041678368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octen-2-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-dimethylocten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tetrahydromyrcenol

Green Chemistry Principles in Tetrahydromyrcenol Production Research

Solvent-Free and Environmentally Benign Synthetic Routes

The principles of green chemistry advocate for the reduction or elimination of hazardous solvents in chemical processes. Solvent-free synthesis methods, including mechanochemical approaches like ball milling, offer significant advantages by minimizing waste, reducing environmental pollution, and often enhancing reaction efficiency rsc.orgijrpr.com.

While some established synthetic routes for this compound may utilize inert solvents, research indicates the potential for solvent-free or reduced-solvent methodologies in the hydrogenation of precursors like myrcenol (B1195821) researchgate.netgoogleapis.com. These approaches aim to leverage direct reactant interaction, often facilitated by catalysts, to achieve the desired transformation without the need for bulk solvents. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is particularly amenable to solvent-free conditions as the catalyst can be easily separated by filtration googleapis.comgoogle.com.

Environmentally benign approaches also extend to the selection of catalysts. The development of chromium-free catalysts, such as copper-based systems, for hydrogenation processes offers a more responsible choice compared to traditional catalysts, aiming for high activity and low by-product formation clariant.com. Furthermore, the use of hydrogen gas (H₂) as the reducing agent in hydrogenation is inherently atom-economical, as it directly adds to the substrate jocpr.comrsc.org.

Atom Economy and Waste Minimization Strategies

Atom economy is a critical metric in green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product jocpr.comrsc.orgnumberanalytics.com. Reactions with high atom economy generate minimal waste, aligning with the goal of sustainable chemical production.

Catalytic hydrogenation reactions, by their nature, tend to exhibit high atom economy, especially when addition reactions are involved and by-products are minimized jocpr.comrsc.org. The synthesis of this compound via the hydrogenation of a precursor like myrcenol, where a molecule of hydrogen is added across a double bond, is an example of such an atom-economical process.

Strategies to further enhance atom economy and minimize waste in this compound synthesis include:

Catalyst Optimization: Employing highly selective catalysts that promote the desired hydrogenation reaction while suppressing side reactions, thereby increasing the yield of this compound and reducing the formation of unwanted by-products clariant.comnumberanalytics.com. Palladium on carbon (Pd/C) is a commonly cited catalyst for this transformation, known for its effectiveness googleapis.comgoogle.com.

Process Parameter Control: Optimizing reaction conditions such as temperature, pressure, and catalyst loading can significantly improve selectivity and yield, directly impacting atom economy google.comnumberanalytics.com. For instance, controlled hydrogenation pressures and temperatures can prevent over-reduction or degradation of the product.

Minimizing Auxiliary Substances: Reducing or eliminating the use of solvents and other auxiliary reagents aligns with waste minimization principles ijrpr.comecu.edu. Solvent-free or reduced-solvent processes inherently reduce waste streams associated with solvent recovery, disposal, or contamination.

Source Reduction and Substitution: While not directly detailed for this compound in the provided snippets, general waste minimization strategies include substituting hazardous reagents with less toxic alternatives and modifying processes to reduce waste at the source ecu.educonncoll.edu.

Compound List

this compound (2,6-dimethyloctan-2-ol)

Myrcenol

Neral

Citral-b

Dehydrolinalool

Natural Occurrence and Biosynthetic Pathways of Tetrahydromyrcenol

Identification in Plant Metabolomes via Advanced Analytical Approaches

The detection and characterization of Tetrahydromyrcenol in plant samples are typically achieved through sophisticated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

While some sources indicate this compound is not found in nature thegoodscentscompany.comperflavory.com, other studies employing advanced analytical methods have reported its presence in specific plant species. For instance, GC-MS analysis of leaf volatile constituents in Artemisia absinthium detected this compound mdpi.com. Similarly, trace amounts (0.2%) were identified in Gutierrezia sarothrae mdpi.com. Furthermore, studies on Lippia alba under elevated CO2 conditions noted the presence of this compound researchgate.net. These findings suggest that this compound can occur in certain plant metabolomes, albeit potentially in low concentrations or under specific physiological conditions.

| Plant Species | Detected Compound | Concentration/Percentage | Reference(s) |

| Artemisia absinthium | This compound | 4.29 ng/g FW, 0.49% | mdpi.com |

| Gutierrezia sarothrae | This compound | 0.2% | mdpi.com |

| Lippia alba | This compound | Detected | researchgate.net |

The presence and relative abundance of specific volatile compounds, including terpenoids, can serve as valuable markers for chemotaxonomic studies, aiding in the classification and understanding of evolutionary relationships between plant species mdpi.comperflavory.com. The identification of this compound in species like Artemisia absinthium contributes to the broader phytochemical profiling of the Compositae family, laying a foundation for chemotaxonomic investigations and the study of differential metabolism within the family mdpi.com.

Elucidation of Biosynthetic Precursors and Pathways

The biosynthesis of all terpenoids begins with the five-carbon precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) researchgate.netwikipedia.org. These fundamental building blocks are derived from two distinct, yet interconnected, metabolic pathways in plants: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway researchgate.netbiorxiv.orgnih.govplos.orgresearchgate.netmdpi.com.

The MVA pathway primarily operates in the cytosol and is responsible for the synthesis of sesquiterpenes (C15) and triterpenes (C30) wikipedia.orgmdpi.compeerj.commdpi.com. In contrast, the MEP pathway is localized within the plastids and is the principal route for the production of monoterpenes (C10) and diterpenes (C20) mdpi.compeerj.commdpi.comnih.govfrontiersin.org. Given that this compound is a monoterpenoid alcohol, its biosynthesis is predominantly linked to the MEP pathway biorxiv.orgfrontiersin.org. The MEP pathway utilizes glyceraldehyde 3-phosphate (G3P) and pyruvate (B1213749) as initial substrates to produce IPP and DMAPP biorxiv.orgnih.gov. These C5 units are then sequentially condensed by prenyltransferases to form geranyl pyrophosphate (GPP), the direct precursor for monoterpenes mdpi.comnih.govfrontiersin.orgnih.gov.

The conversion of GPP into specific monoterpene skeletons is catalyzed by a diverse family of enzymes known as terpene synthases (TPSs) mdpi.comnih.govmdpi.comnih.gov. These enzymes are crucial drivers of terpenoid chemical diversity, mediating complex carbocation-driven cyclization, rearrangement, and elimination reactions nih.gov. Research has specifically implicated certain TPS enzymes in the production of this compound. For instance, studies involving Phalaenopsis orchids have shown that the overexpression of specific terpene synthases, namely PbTPS5 and PbTPS10, led to the emission of this compound nih.govfrontiersin.org. This indicates that these enzymes are capable of catalyzing the transformation of GPP (or related precursors) into this compound, highlighting their role in its formation. TPS enzymes are broadly classified into Class I and Class II, with various subfamilies (TPS-a to TPS-h) exhibiting different substrate specificities and catalytic mechanisms mdpi.commdpi.comnih.gov.

| Terpene Synthase Enzyme | Plant Species | Implicated Product(s) | Reference(s) |

| PbTPS5 | Phalaenopsis orchids | This compound | frontiersin.org |

| PbTPS10 | Phalaenopsis orchids | This compound | nih.govfrontiersin.org |

Enzymatic Synthesis and Biocatalytic Approaches to this compound

The identification of specific terpene synthases (TPSs) capable of producing this compound, such as PbTPS5 and PbTPS10 from Phalaenopsis orchids, opens avenues for enzymatic and biocatalytic synthesis nih.govfrontiersin.org. These enzymes, by converting precursor molecules like geranyl pyrophosphate (GPP), can be harnessed to produce this compound. Biocatalysis, utilizing enzymes or whole microorganisms, offers advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and environmental friendliness researchgate.net. While detailed protocols for industrial-scale biocatalytic production of this compound are not extensively detailed in the provided literature, the fundamental enzymatic machinery for its synthesis has been elucidated through the characterization of these TPS enzymes. The chlorooxidation reaction has also been noted to extend to terpene alcohols like this compound, indicating chemical routes for its modification or synthesis researchgate.net.

Compound List:

this compound (2,6-dimethyloctan-2-ol)

Isopentenyl pyrophosphate (IPP)

Dimethylallyl pyrophosphate (DMAPP)

Geranyl pyrophosphate (GPP)

Geranyl diphosphate (B83284) (GDP)

Farnesyl pyrophosphate (FPP)

Geranylgeranyl pyrophosphate (GGPP)

Terpene Synthase (TPS)

PbTPS5

PbTPS10

Myrcene

Geraniol

Dihydromyrcenol

Tetrahydrolinalool

Mechanistic Investigations of Tetrahydromyrcenol and Its Derivatives

Fundamental Chemical Reaction Mechanisms of Tetrahydromyrcenol

The chemical behavior of this compound is largely dictated by its tertiary alcohol functional group and its saturated cyclic structure. Understanding its reactivity is crucial for synthesis, derivatization, and predicting its stability and potential transformations.

Oxidation and Reduction Chemistry

As a saturated alcohol, this compound is generally stable under typical conditions. However, its hydroxyl group can participate in oxidation and reduction reactions, albeit often requiring specific reagents or conditions.

Oxidation of alcohols typically involves the conversion of the alcohol to an aldehyde, ketone, or carboxylic acid, depending on the alcohol's structure and the oxidizing agent used. For a tertiary alcohol like this compound, direct oxidation to a carbonyl compound is not possible without breaking carbon-carbon bonds. However, under harsh oxidative conditions, C-C bond cleavage can occur, leading to smaller fragments. For instance, strong oxidizing agents might lead to the formation of ketones or carboxylic acids through oxidative cleavage of the molecule youtube.comucr.edulibretexts.org.

Reduction reactions typically involve the addition of hydrogen or the removal of oxygen. Saturated alcohols like this compound are already in a reduced state. While direct reduction is less common, reactions involving the hydroxyl group, such as its conversion to a leaving group followed by reduction, are mechanistically plausible. The general principles of redox reactions involve the transfer of electrons, where oxidation is characterized by an increase in carbon-heteroatom bonds or a decrease in carbon-hydrogen bonds, and reduction is characterized by the opposite libretexts.orgpages.devncert.nic.in.

Derivatization Pathways for Functional Group Transformation

This compound can undergo various derivatization reactions, primarily at its hydroxyl group, to create new compounds with potentially altered properties, such as scent profiles, volatility, or stability. These transformations are vital for fine-tuning its application in perfumery and other areas.

Esterification is a common derivatization pathway, where the hydroxyl group reacts with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. For example, reacting this compound with acetic anhydride (B1165640) would yield this compound acetate, a derivative that might possess a different olfactory character. Etherification, involving the reaction of the alcohol with an alkyl halide or similar reagent under basic conditions, can also be performed to generate ethers.

Other transformations may include reactions that modify the carbon skeleton or introduce new functional groups, though these are typically more complex and may involve multi-step syntheses. For instance, a "chlorooxidation" reaction has been reported for this compound, similar to other terpene alcohols, which involves reaction with hypochlorous acid to introduce chlorine and oxygen functionalities, leading to novel derivatives nih.govresearchgate.net.

Molecular Interactions with Biological Receptor Systems

This compound's primary biological relevance lies in its interaction with the olfactory system, where it acts as an odorant molecule. Understanding these interactions involves studying its binding dynamics with olfactory receptors (ORs), the functional responses elicited, and the structural features that dictate this specificity.

Olfactory Receptor (OR) Ligand-Binding Dynamics

Olfactory receptors are G protein-coupled receptors (GPCRs) expressed on olfactory sensory neurons (OSNs) responsible for detecting odorants wikipedia.orgnih.gov. The interaction between an odorant molecule like this compound and an OR is a complex process involving specific binding events within the receptor's transmembrane domain.

ORs typically exhibit a broad affinity for a range of odorant molecules, and conversely, a single odorant can activate multiple ORs with varying affinities wikipedia.orgd-nb.info. This combinatorial coding allows for the discrimination of a vast array of scents. The precise mechanism involves the odorant binding to the OR, inducing a conformational change that activates an associated G protein (Golf), initiating a signaling cascade that leads to neuronal depolarization and signal transmission to the brain wikipedia.orgnih.govd-nb.infomdpi.com. Molecular docking and dynamics simulations are computational tools used to model these interactions, predict binding affinities, and elucidate the atomic-level details of ligand-receptor engagement plos.orgbiorxiv.orgnih.govfrontiersin.orggenominfo.org. These studies aim to map how specific molecular features of the odorant interact with amino acid residues within the OR's binding pocket plos.orgbiorxiv.orgnih.gov.

In Vitro Functional Assays of OR Activation

To experimentally investigate OR-ligand interactions, various in vitro functional assays are employed. These assays typically involve expressing specific ORs in heterologous cell systems (e.g., HEK293 cells) and measuring the cellular response upon stimulation with odorants.

Commonly used methods include:

Reporter Gene Assays: These assays measure the transcriptional activation downstream of receptor activation. For instance, a luciferase reporter gene can be linked to a promoter that is activated by the G protein signaling cascade initiated by OR binding. Increased luminescence indicates receptor activation google.comchemcom.benih.gov.

Calcium Imaging: Upon OR activation, intracellular calcium levels often rise due to the opening of ion channels (e.g., cyclic nucleotide-gated channels). This increase in intracellular calcium can be monitored in real-time using fluorescent calcium indicators like Fura-2 or GCaMP, providing a direct measure of receptor activation google.compnas.orgharvard.eduresearchgate.netnih.gov.

cAMP Assays: Measuring the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in olfactory transduction, can also indicate OR activation. This can be done using Förster Resonance Energy Transfer (FRET)-based assays or by measuring adenylyl cyclase activity google.combiorxiv.org.

These assays allow researchers to screen panels of odorants against specific ORs, determine dose-response relationships, and identify agonists and antagonists google.comchemcom.benih.gov. For example, studies have used these methods to identify compounds that activate specific olfactory receptors, contributing to the deorphanization of these receptors chemcom.be.

Structural Determinants of Ligand Specificity

The specificity of an odorant's interaction with an OR is governed by the precise three-dimensional arrangement of amino acid residues within the receptor's binding pocket. Identifying these structural determinants is crucial for understanding how different odorants elicit distinct olfactory perceptions.

Structure-activity relationship (SAR) studies, often combined with site-directed mutagenesis and computational modeling, are employed to pinpoint critical amino acid residues. For instance, specific amino acid substitutions within the transmembrane domains of an OR can alter its affinity for certain odorants or completely abolish its response plos.orgnih.gov. Evolutionary conservation patterns of amino acid residues between orthologous and paralogous ORs can also provide clues about functionally important sites involved in ligand recognition nih.gov. Computational approaches, such as molecular docking and molecular dynamics simulations, help visualize the binding pose of an odorant within the receptor and identify key interactions (e.g., hydrogen bonds, van der Waals forces) that contribute to ligand specificity plos.orgbiorxiv.orgfrontiersin.org. These studies reveal how subtle changes in an odorant's structure or the receptor's binding site can lead to differential recognition and activation plos.orgnih.gov.

Based on the comprehensive search conducted, while there is extensive research detailing the mechanisms of olfactory receptor (OR) signaling, particularly concerning ectopic ORs and their involvement in cellular processes via pathways like cAMP-PKA, the specific chemical compound This compound is not directly mentioned in the provided search results in the context of activating ectopic olfactory receptors or mediating the outlined signal transduction pathways.

The available literature ( chemcom.be, nih.gov, wikipedia.org, genominfo.org, wikipedia.org, nih.gov, preprints.org, scbt.com, walshmedicalmedia.com, pressbooks.pub, mdpi.com, pnas.org) establishes that:

Ectopic Olfactory Receptors (ORs) are expressed in various non-olfactory tissues and can be activated by odorant and flavor compounds, influencing diverse physiological processes.

Signal Transduction Pathways: Upon activation by ligands, ORs, as G protein-coupled receptors (GPCRs), typically couple to G proteins (like Gαolf or other Gα subunits). This interaction activates downstream effectors, such as adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels ( chemcom.be, wikipedia.org, preprints.org).

cAMP-PKA Dependent Signaling Cascades: The generated cAMP acts as a second messenger, activating Protein Kinase A (PKA) ( chemcom.be, nih.gov, genominfo.org, wikipedia.org, nih.gov, pnas.org). Activated PKA can then phosphorylate various downstream targets, including CREB (cAMP-responsive element-binding protein) and hormone-sensitive lipase (B570770) (HSL), thereby modulating gene expression and cellular functions ( nih.gov, genominfo.org, wikipedia.org, nih.gov).

Modulation of Cellular Processes: This cAMP-PKA signaling cascade has been linked to the regulation of lipid metabolism, such as reducing hepatic lipid accumulation and promoting lipolysis ( genominfo.org, wikipedia.org, nih.gov). Additionally, ectopic ORs are implicated in myogenesis, with some studies noting their influence on myocyte migration and cell-cell adhesion ( chemcom.be, mdpi.com).

However, without specific research linking this compound to these mechanisms through ectopic OR activation, it is not possible to generate an article segment that focuses solely on this compound's mechanistic investigations within the specified scope, as per the user's strict requirements.

Therefore, the requested article segment focusing specifically on this compound's mechanistic investigations via ectopic olfactory receptors cannot be provided based on the information retrieved.

Advanced Analytical Methodologies for Tetrahydromyrcenol Research

Development and Validation of Chromatographic Techniques

Chromatographic methods are fundamental for separating complex mixtures and are essential for isolating Tetrahydromyrcenol for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including fragrance ingredients like this compound nih.govgcms.czresearchgate.net. This hyphenated technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Qualitative Analysis: GC-MS allows for the qualitative identification of this compound by comparing its retention time and mass spectrum to those of authentic standards or spectral libraries gcms.czsavemyexams.comspectralworks.com. The mass spectrum provides a unique "fingerprint" based on the fragmentation patterns of the molecule upon ionization savemyexams.comlibretexts.orgchemguide.co.uk. These fragmentation patterns are characteristic of the compound's structure and can aid in distinguishing it from other components in a mixture.

Quantitative Analysis: For quantitative analysis, GC-MS typically employs selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes to enhance sensitivity and selectivity for this compound. By calibrating the instrument with known concentrations of this compound, its abundance in a sample can be accurately determined nih.gov. Research has shown that GC-MS methods can achieve good separation and identification of components even in complex matrices gcms.cz.

The efficacy of GC-MS analysis for this compound is highly dependent on the optimization of various chromatographic and mass spectrometric parameters.

Separation Parameters: Optimization typically involves adjusting parameters such as the stationary phase of the GC column, carrier gas flow rate, temperature program, injector temperature, and transfer line temperature copernicus.org. For instance, selecting a capillary column with appropriate polarity and length is crucial for achieving good resolution between this compound and other co-eluting compounds. The carrier gas flow rate and temperature program influence the retention times and peak shapes.

Detection Limits: Optimization efforts also focus on minimizing detection limits (LOD) and quantification limits (LOQ) to enable the analysis of this compound at trace levels. Studies on similar volatile compounds have reported LOQ values in the picogram (pg) or nanogram (ng) range, depending on the specific method and sample volume copernicus.org. Achieving low detection limits is critical for applications where this compound is present in very low concentrations. Method development often involves tuning the mass spectrometer's gain and offset to balance sensitivity and resolution, though a decrease in resolution can impact quantitative accuracy chromatographyonline.com.

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds like this compound core.ac.uknih.govnd.edupageplace.deresearchgate.net.

¹H NMR and ¹³C NMR: Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within the molecule, characterized by chemical shifts and coupling constants core.ac.uknih.gov. Carbon-13 (¹³C) NMR spectroscopy complements this by revealing the carbon skeleton of the molecule core.ac.uknih.gov. Together, these techniques allow for the assignment of specific signals to the protons and carbons of this compound, confirming its structure.

2D NMR Techniques: For complex structures or to confirm assignments, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed core.ac.uknd.eduresearchgate.netresearchgate.net. These techniques provide information about through-bond and through-space correlations between nuclei, further solidifying structural assignments.

Infrared (IR) spectroscopy and Mass Spectrometry (MS) serve as crucial methods for molecular fingerprinting and detailed structural analysis.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, producing a unique spectrum that acts as a molecular fingerprint msu.eduredalyc.orgnih.gov. Specific functional groups within this compound absorb IR radiation at characteristic frequencies, providing information about the presence of hydroxyl (-OH) and alkyl (C-H, C-C) groups. The "fingerprint region" (typically 1450-600 cm⁻¹) is particularly useful for differentiating compounds due to the unique patterns of absorption bands msu.eduredalyc.org.

Mass Spectrometry (MS) for Fragmentation Analysis: Beyond its use in GC-MS, mass spectrometry itself provides vital information through fragmentation patterns savemyexams.comlibretexts.orgchemguide.co.uk. Electron ionization (EI) is a common method that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a result of the molecule breaking down into smaller ions based on bond strengths and stability of the resulting fragments libretexts.orgchemguide.co.ukslideshare.net. Analyzing these fragments helps in confirming the molecular structure and identifying functional groups present in this compound.

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine multiple analytical methods, are invaluable for analyzing complex mixtures that may contain this compound, such as fragrance formulations or natural extracts nih.govasiapharmaceutics.infoactascientific.comsaspublishers.com.

GC-MS/MS: Tandem mass spectrometry (MS/MS) coupled with GC offers enhanced selectivity and sensitivity compared to single MS, allowing for more robust quantification and identification of this compound in complex matrices, even in the presence of interfering compounds hpst.cz.

LC-NMR-MS: For less volatile or thermally labile compounds, Liquid Chromatography (LC) coupled with NMR and MS (LC-NMR-MS) can be employed nih.govresearchgate.netsaspublishers.com. This combination provides separation capabilities of LC, structural information from NMR, and molecular weight and fragmentation data from MS, making it a powerful approach for comprehensive analysis.

Other Hyphenated Techniques: Other hyphenated techniques like GC-IR or LC-FTIR can also be utilized, combining chromatographic separation with the vibrational fingerprinting of IR spectroscopy, offering complementary information for structural confirmation and identification nih.govactascientific.com.

These advanced analytical methodologies are critical for ensuring the purity, identity, and quality of this compound in various research and industrial applications.

Compound List:

this compound

Environmental Dynamics and Biodegradation Research of Tetrahydromyrcenol

Environmental Transformation Pathways

The environmental transformation of Tetrahydromyrcenol is primarily understood through its biodegradability and the potential breakdown products formed during this process.

Aerobic and Anaerobic Biodegradation Studies

This compound is characterized as "readily biodegradable" iff.com. This classification suggests that it can be effectively broken down by microorganisms under typical environmental conditions. While specific studies detailing its degradation rates under strictly aerobic or anaerobic conditions are not extensively documented, the general understanding of hydrocarbon biodegradation pathways is applicable. Microorganisms are known to degrade hydrocarbons through both aerobic and anaerobic processes slideshare.net. Aerobic degradation typically involves the incorporation of oxygen, often catalyzed by enzymes like oxygenases and peroxidases, to initiate the breakdown of carbon chains researchgate.net. Anaerobic biodegradation pathways also exist for hydrocarbons, though they may proceed at different rates and involve distinct microbial communities and enzymatic activities slideshare.net.

Persistence and Environmental Fate Modeling

Understanding the persistence and fate of this compound in the environment requires assessing its distribution across different environmental compartments and modeling its degradation kinetics.

Assessment of Environmental Compartmentalization (Air, Water, Soil)

The environmental partitioning of this compound is influenced by its physicochemical properties. It possesses a Log P value of 3.5 iff.com, indicating a moderate lipophilicity. This suggests a potential for this compound to partition into organic matter in soil and sediment, and possibly to bioaccumulate to some extent in aquatic organisms, although not to the degree of highly lipophilic compounds. Its vapor pressure is reported as 0.069711 mm Hg at 23° C iff.com, which implies a potential for volatilization into the atmosphere from water or soil surfaces. Without specific data on soil adsorption coefficients (Koc) or Henry's Law constants, a precise quantitative assessment of its distribution across air, water, and soil compartments remains challenging.

Modeling of Degradation Kinetics and Half-Lives

Research into Microbial Degradation Mechanisms

Specific research detailing the precise microbial degradation mechanisms for this compound is limited. However, general principles of microbial hydrocarbon breakdown are applicable. Microorganisms employ a range of enzymatic systems to degrade organic compounds. Aerobic degradation often involves oxygenase enzymes that introduce oxygen atoms into the hydrocarbon structure, facilitating further breakdown into smaller molecules that can enter central metabolic pathways like the citric acid cycle slideshare.netresearchgate.net. Enzymes such as hydrolases, lipases, and esterases are also involved in breaking down various organic molecules anahuac.mx. Given this compound's structure as a saturated terpene alcohol, its microbial degradation would likely involve initial oxidation steps, possibly followed by chain cleavage mechanisms.

Structure Activity Relationship Sar Studies of Tetrahydromyrcenol Analogs

Systematic Modification of Tetrahydromyrcenol Core Structure

SAR studies in perfumery typically involve the synthesis and olfactory evaluation of a series of structural analogs derived from a lead compound. The goal is to systematically alter specific parts of the molecule and observe the resulting changes in odor quality, intensity, and threshold.

For this compound, a C10 tertiary alcohol with a branched aliphatic chain, potential systematic modifications could include:

Alterations to the Carbon Skeleton: This might involve changing the length of the aliphatic chain, modifying the position or number of methyl branches, or introducing cyclic moieties. For instance, analogs with shorter or longer chains, or different branching patterns, could be synthesized to assess their impact on volatility and receptor binding.

Modification of the Hydroxyl Group: Esterification, etherification, or oxidation of the tertiary alcohol group could yield derivatives with altered polarity, volatility, and potentially different odor profiles.

Introduction of Unsaturation: Adding double or triple bonds into the aliphatic chain could influence the molecule's rigidity and electronic properties, which are known to affect olfactory perception in other fragrance compounds researchgate.netresearchgate.netias.ac.in.

Stereochemical Variations: If chiral centers were present or introduced, the synthesis and evaluation of different stereoisomers (enantiomers or diastereomers) would be crucial, as stereochemistry can significantly impact odor perception.

While studies on related acyclic monoterpene alcohols, such as linalool (B1675412) and dihydromyrcenol, provide general insights into how structural features influence odor researchgate.net, specific published research detailing the systematic synthesis and olfactory evaluation of this compound analogs was not found in the reviewed literature.

Investigation of Functional Group Contributions to Chemical Activity

This aspect of SAR focuses on identifying the specific role of individual functional groups and structural motifs in determining a molecule's activity. For this compound, the key structural features contributing to its olfactory properties are its tertiary alcohol group and its branched C10 aliphatic backbone.

Tertiary Alcohol Group: The presence and specific environment of the hydroxyl group (-OH) are critical for interaction with olfactory receptors. Its tertiary nature influences its chemical reactivity and steric bulk.

Theoretical Approaches to SAR Prediction

Theoretical and computational methods are increasingly employed in fragrance research to predict the olfactory properties of novel compounds and to guide synthetic efforts. These approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling.

QSAR Modeling: This involves developing mathematical models that correlate molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) with observed olfactory activity. Such models can predict the odor profile of new, unsynthesized molecules.

Molecular Docking and Pharmacophore Modeling: These techniques aim to understand the interaction of odorant molecules with olfactory receptors. Pharmacophore models identify the essential spatial arrangement of functional groups required for receptor activation, while molecular docking simulates the binding of a molecule to a receptor's active site. Olfactophore models, analogous to pharmacophore models, are specifically used in fragrance SAR studies mdpi.com.

For this compound, theoretical SAR studies would involve developing QSAR models based on a dataset of its analogs, or using molecular modeling to predict its binding to olfactory receptors. However, no specific published studies employing these computational approaches for this compound or its direct analogs were identified in the reviewed search results. While general discussions on QSAR in fragrance chemistry exist nih.govchemcom.be, their specific application to this compound remains undocumented in the provided information.

Data Tables

Due to the absence of specific research findings detailing the synthesis and olfactory evaluation of this compound analogs, it is not possible to generate data tables presenting quantitative SAR data for this compound. Such tables would typically include information on synthesized analogs, their structural modifications, and measured olfactory properties (e.g., odor descriptors, intensity ratings, detection thresholds).

Compound List

This compound (also known as 2,6-Dimethyloctan-2-ol)

Theoretical and Computational Chemistry Applied to Tetrahydromyrcenol

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational tools used to investigate the behavior of molecules at the atomic scale vscht.czresearchgate.netnih.govnih.gov. These techniques involve simulating the movement of atoms and molecules over time, based on classical or quantum mechanical principles, to understand their dynamic properties, interactions, and stability.

MD simulations can provide detailed insights into how Tetrahydromyrcenol molecules interact with their environment, such as solvents or other molecules. For instance, understanding the solvation shell around this compound or its behavior in different solvent systems could be explored using MD nih.govmit.edu. While direct MD studies focused specifically on this compound are not extensively detailed in the provided literature, the methodology is broadly applied in chemical research, including studies involving terpene derivatives and their interactions frontiersin.org. Such simulations can reveal information about molecular flexibility, diffusion, and the energetics of molecular processes.

Table 8.1.1: Common Molecular Dynamics Simulation Software

| Software Name | Primary Focus/Features |

| GROMACS | High-performance molecular simulation, widely used for biomolecules and materials. |

| CHARMM | Comprehensive molecular simulation package, strong in biomolecular systems. |

| LAMMPS | Large-scale atomic/molecular massively parallel simulator, versatile for various systems. |

| AMBER | Primarily for biomolecular simulations, including molecular dynamics and free energy calculations. |

| NAMD | Scalable molecular dynamics code designed for parallel computers. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to determine the electronic structure of molecules, providing fundamental information about electron distribution, molecular orbitals, bond energies, and spectroscopic properties wikipedia.orgnih.gov. Density Functional Theory (DFT) and ab initio methods are among the most widely used approaches in this field. These methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding chemical reactivity and spectral characteristics.

For this compound, quantum chemical calculations could be used to predict its electronic configuration, identify key reactive sites, and calculate properties relevant to its spectroscopic identification, such as ionization potentials or fragmentation patterns observed in mass spectrometry mdpi.comrsc.org. Studies on related terpene alcohols have utilized DFT, often employing functionals like B3LYP with basis sets such as 6-31G*, to perform geometry optimizations and calculate atomic charges google.comnih.gov. These calculations can provide a theoretical basis for understanding the stability and electronic behavior of this compound.

Table 8.2.1: Commonly Used DFT Functionals and Basis Sets in Quantum Chemistry

| DFT Functional | Basis Set | Typical Applications |

| B3LYP | 6-31G* | Geometry optimization, vibrational frequencies, reaction energies. |

| M06-2X | def2-TZVP | Suitable for a broad range of chemical problems, including non-covalent interactions. |

| PBE (Perdew-Burke-Ernzerhof) | cc-pVTZ | Gradient-corrected functional for exchange-correlation energy. |

| GFN-xTB | Extended Tight-Binding | Fast and efficient for large systems, good for geometry optimization. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves identifying and characterizing the various three-dimensional spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds researchgate.netyoutube.com. Energy landscape mapping visualizes the potential energy of a molecule as a function of its conformational coordinates, revealing the most stable conformers and the energy barriers that separate them researchgate.netnih.govresearchgate.net.

For a molecule like this compound, which possesses several rotatable bonds, understanding its conformational landscape is important for predicting its physical properties and interactions. Computational methods, often employing DFT, are instrumental in exploring this landscape, identifying low-energy conformers, and determining the energy differences between them researchgate.netresearchgate.net. This analysis can shed light on the molecule's flexibility and how it might adapt its shape when interacting with other molecules or surfaces.

Table 8.3.1: Concepts in Conformational Analysis

| Concept | Description | Relevance to this compound |

| Conformer | Different spatial arrangements of atoms in a molecule resulting from rotation around single bonds. | This compound, with its branched alkyl chain and tertiary alcohol, will exhibit multiple possible conformers due to bond rotations. |

| Torsional Strain | Repulsive interactions between electron clouds of adjacent bonds when they are eclipsed. | Relevant for rotations around C-C bonds in the alkyl chain of this compound. |

| Steric Strain | Repulsive interactions between non-bonded atoms or groups that are brought into close proximity. | Important for bulky groups (e.g., methyl groups and the hydroxyl group) in this compound, influencing the stability of different conformers. |

| Energy Landscape | A multidimensional surface representing the potential energy of a molecule as a function of its geometry. | Mapping this landscape for this compound would reveal energy minima corresponding to stable conformers and saddle points representing transition states between them. |

| Energy Minimization | Computational process to find the lowest energy conformation of a molecule. | A key step in conformational analysis, often performed using DFT or molecular mechanics force fields. |

Compound Name List:

this compound (2,6-dimethyloctan-2-ol)

Emerging Research Applications and Sustainable Production of Tetrahydromyrcenol

Research as a Chemical Intermediate in Complex Organic Synthesis

Beyond its direct use as a fragrance ingredient, tetrahydromyrcenol serves as a valuable intermediate or starting material in the synthesis of other complex organic molecules. specialchem.com Its stable tertiary alcohol structure provides a reactive site for further chemical transformations, allowing for the creation of new derivatives with unique properties.

One notable area of research involves the chlorooxidation of terpene alcohols, including this compound. nih.gov This process facilitates the creation of novel chemical structures that can serve as building blocks for other compounds. For instance, the reaction of this compound with hypochloric acid has been explored as a pathway to produce new dimethylcyclobutane derivatives and C(9)-functionalized pinanes. nih.gov Such reactions highlight the compound's utility as a synthon—a molecular fragment used to build more complex molecules—for accessing intricate cyclic and functionalized compounds that may have applications in fine chemicals and pharmaceuticals. nih.gov The industrial availability of terpene alcohols like this compound makes them attractive starting points for synthetic research aimed at discovering new molecules. nih.gov

Table 1: Investigated Reactions Using this compound as an Intermediate

| Reaction Type | Reagent(s) | Resulting Compound Class | Potential Applications |

|---|

Exploration in Novel Material Science and Polymer Applications

The global push for sustainable materials has spurred research into using renewable resources like terpenes for polymer production. emerald.com Terpene alcohols, including this compound, are being investigated as potential monomers or initiators for creating bio-based polymers, offering an alternative to petroleum-derived plastics. emerald.comnottingham.ac.uk The hydroxyl group on the this compound molecule is a key functional handle that allows it to participate in various polymerization reactions. nottingham.ac.uk

Research has demonstrated that terpenoids with primary or secondary alcohol groups can act as initiators in the ring-opening polymerization of monomers like lactide. nottingham.ac.uk This process can produce biodegradable and biocompatible polymers, such as polylactide (PLA), with a terpene-derived end-group. nottingham.ac.uk Such materials are of interest for biomedical applications. nottingham.ac.uk

Furthermore, the alcohol functionality can be chemically modified to create novel terpene-based monomers. emerald.com For example, terpene alcohols can be reacted with acrylic acid or methacrylic acid to form acrylate (B77674) or methacrylate (B99206) monomers. emerald.com These monomers can then undergo free-radical polymerization to create a variety of new polymers. emerald.com The inherent structure of the terpene can impart unique properties, such as thermal stability or elasticity, to the final polymer. mdpi.comresearchgate.net While much of this research is in the exploratory phase, it points to a promising future for this compound and similar terpene alcohols in the development of novel, sustainable materials and bio-based polymers. chemimpex.com

Table 2: Potential Polymerization Roles of this compound

| Role in Polymerization | Reaction Type | Co-monomer/Reactant Examples | Resulting Polymer Type |

|---|---|---|---|

| Initiator | Ring-Opening Polymerization (ROP) | Lactide | Polylactide (PLA) with terpene end-group |

| Monomer (after functionalization) | Free-Radical Polymerization (FRP) | Acrylic Acid, Methacrylic Acid | Poly(terpene acrylate/methacrylate) |

| Monomer (after functionalization) | Epoxy/Amine Polymerization | Diamine co-monomers | Epoxy-based oligomers/polymers |

Sustainable and Bio-based Production Routes for Industrial Scale

The production of this compound is evolving to align with the principles of green chemistry and sustainability. firmenich.com Traditional synthesis methods are being supplemented and replaced by routes that utilize renewable feedstocks and more environmentally friendly processes. firmenich.comglooshi.com

A significant sustainable industrial method currently in use involves upcycling crude turpentine (B1165885), a byproduct of the paper and pulp industry. firmenich.comglooshi.com This process begins with the fractionation of turpentine to isolate alpha- and beta-pinene. firmenich.com These renewable terpene precursors are then converted through a series of chemical synthesis steps into this compound. glooshi.com This approach is considered a form of green chemistry as it valorizes an industrial byproduct, reducing waste and reliance on virgin fossil fuel feedstocks. firmenich.com Another established route involves the hydrogenation of allo-ocimenol, which is derived from allo-ocimene. chemicalbook.com

Looking toward future large-scale production, researchers are heavily invested in metabolic engineering and biocatalysis. polimi.it This involves programming microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (E. coli) to produce specific terpenoids. oup.comresearchgate.net All terpenoids are synthesized in nature from two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com Microbes can be engineered to enhance their natural metabolic pathways—the mevalonate (B85504) (MVA) or methyl-D-erythritol (MEP) pathways—to overproduce these precursors. oup.comnih.gov By introducing specific terpene synthase enzymes into these engineered microbes, the carbon flux can be directed toward the production of a desired terpene. tandfonline.com This biotechnological approach offers a pathway to produce this compound or its direct precursors from simple sugars via fermentation, representing a highly sustainable and potentially cost-effective manufacturing platform for industrial-scale needs. polimi.itresearchgate.net

Table 3: Comparison of this compound Production Routes

| Production Route | Feedstock | Key Process | Sustainability Aspect |

|---|---|---|---|

| Upcycling | Crude Turpentine (from pine trees) | Chemical synthesis from isolated pinenes | Utilizes industrial byproducts, renewable feedstock |

| Chemical Synthesis | Allo-ocimene | Hydrogenation of allo-ocimenol | Traditional chemical process |

| Biotechnology (Emerging) | Sugars (e.g., glucose) | Microbial fermentation using engineered yeast or bacteria | Utilizes simple, renewable feedstocks; potential for lower energy consumption |

Future Research Directions and Unaddressed Academic Challenges in Tetrahydromyrcenol Studies

Elucidating Underexplored Biological Roles

A primary frontier in tetrahydromyrcenol research is the comprehensive exploration of its biological activities beyond its established olfactory properties. Current knowledge indicates that the biological and potential medical applications of this compound are active areas of investigation. ontosight.ai Compounds like it are being studied for potential pharmacological effects that could pave the way for new therapeutic agents. ontosight.ai

A significant challenge lies in moving beyond its role as a fragrance component to uncover other physiological interactions. For instance, research has demonstrated that this compound can act as a ligand for specific odorant receptors, such as the MOR23 receptor. nih.gov This finding opens the door to investigating its potential role in modulating other G-protein coupled receptors or cellular signaling pathways, which are critical in various physiological processes. Future research should aim to screen this compound against a wider array of biological targets to identify novel bioactivities.

Furthermore, the study of metabolites from less common biological samples is a growing field in clinical metabolomics. nih.gov Applying these advanced metabolomic approaches could reveal the metabolic fate of this compound in biological systems and identify novel biomarkers associated with its exposure or effects. This could provide a more detailed picture of its journey through an organism and its potential impacts, far beyond initial contact at the olfactory epithelium. The challenge remains to design studies that can capture these subtle interactions and their physiological relevance.

Advancements in Stereoselective Synthesis

This compound (2,6-dimethyloctan-2-ol) possesses a chiral center at the C6 position, meaning it can exist as different stereoisomers. While its commercial use often involves a racemic mixture, the biological activity of each enantiomer could differ significantly. A major academic challenge is the development of efficient and highly stereoselective synthetic methods to produce individual stereoisomers of this compound in high purity.

The stereoselective synthesis of structurally related compounds, such as polysubstituted tetrahydrofurans and tetrahydropyrans, highlights the complexity and potential of this field. nih.govuva.es Methodologies involving Lewis acid-mediated reactions and Brønsted acid-catalyzed cyclizations have shown success in creating multiple stereogenic centers with excellent control. nih.govuva.es Similarly, significant progress has been made in the stereoselective synthesis of acyclic, all-carbon tetrasubstituted alkenes, which are challenging due to high steric demand. rsc.org These advanced strategies, including internal alkyne carbofunctionalizations and multicomponent couplings, provide a valuable toolbox that could be adapted for the synthesis of this compound's enantiomers. rsc.org

Future research should focus on applying and refining these contemporary synthetic methods. For example, developing catalytic systems, potentially using transition metals like titanium or chiral catalysts, could enable the asymmetric synthesis of (R)- and (S)-tetrahydromyrcenol. nih.govnus.edu.sg Achieving this would be a crucial step, as it would allow for the detailed investigation of the specific biological and toxicological profiles of each isomer, leading to a more precise understanding of its structure-activity relationship. The synthesis of tetrasubstituted alkenylboronates via 1,1-organodiboronates, which shows high yields and stereoselectivity, represents another promising avenue for creating complex chiral molecules. organic-chemistry.org

Integration of Multi-Omics Data for Comprehensive Understanding

To achieve a systemic understanding of this compound's biological impact, future research must move beyond single-endpoint studies and embrace the integration of multi-omics data. nih.gov Technologies such as transcriptomics, proteomics, and metabolomics can capture changes across different biological layers—from gene expression to protein function and metabolic profiles—following exposure to a chemical. nih.gov

The integration of these large datasets is a significant academic challenge but promises a substantial improvement in understanding the molecular responses to chemical exposure. nih.gov A multi-omics approach could reveal the complete cascade of events triggered by this compound, from the initial interaction with a receptor to downstream changes in regulatory pathways. nih.gov This systemic view is crucial for building a comprehensive picture of its mode of action and for identifying potential adverse outcome pathways (AOPs). ufz.de

However, a major hurdle is the scarcity of toxicological studies that are specifically designed with a multi-omics approach from the outset. nih.govnih.gov Future studies on this compound should ideally incorporate the collection of samples for multiple omics layers, such as the transcriptome, proteome, and metabolome. nih.gov Analyzing these integrated datasets can improve confidence in detecting pathway responses and facilitate the interpretation of the data in conjunction with classical toxicological parameters. nih.gov This approach, which combines chemical fingerprinting with multi-omics profiling and machine learning, is central to the concept of Precision Environmental Health and will be instrumental in fully characterizing the biological footprint of compounds like this compound. michabo.co.uk

Q & A

Q. What are the established synthetic routes for tetrahydromyrcenol, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound (2,6-dimethyl-2-octanol) is synthesized via catalytic hydrogenation of myrcene derivatives, often using palladium or nickel catalysts under controlled hydrogen pressure (e.g., 1–5 bar). Reaction parameters such as temperature (40–80°C), solvent polarity (e.g., ethanol vs. hexane), and catalyst loading (1–5 wt%) critically affect yield and isomer distribution. Purification typically involves fractional distillation or column chromatography. For reproducibility, ensure catalyst activation (e.g., pre-reduction) and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are standard for structural confirmation. GC retention indices and chiral columns can resolve enantiomeric purity. Quantification of impurities (e.g., dihydromyrcenol) requires internal standards and calibration curves. For stability studies, high-performance liquid chromatography (HPLC) with UV detection is recommended. Always validate methods using reference standards from accredited suppliers and report measurement uncertainties (e.g., ±0.5% for GC-MS) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods for volatile handling, wear nitrile gloves, and avoid skin contact due to potential irritancy. Store under nitrogen in amber glass vials at 4°C to prevent photodegradation. Monitor airborne concentrations via gas detectors (threshold limit value: 10 ppm). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Include Material Safety Data Sheet (MSDS) compliance in experimental documentation .

Advanced Research Questions

Q. How does this compound’s stability vary under extreme pH or oxidative conditions, and what mechanistic insights explain these behaviors?

Methodological Answer: this compound exhibits stability in alkaline environments (pH 12.5–13.5), as seen in hypochlorite bleach formulations, due to its tertiary alcohol structure resisting nucleophilic attack. In acidic conditions (<pH 3), dehydration may occur, forming alkenes. Oxidative stability tests (e.g., Rancimat method) under accelerated aging (40°C, 75% RH) reveal degradation products via GC-MS headspace analysis. Quantum mechanical calculations (DFT) can model reaction pathways for protonation or radical-mediated oxidation .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy) for this compound?

Methodological Answer: Discrepancies often arise from variations in microbial strains, solvent carriers (e.g., DMSO vs. ethanol), and assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines, include positive controls (e.g., chlorhexidine), and perform dose-response curves (IC₅₀ calculations). Meta-analyses of existing data should account for publication bias and heterogeneity using tools like RevMan or random-effects models .

Q. What computational models best predict this compound’s interaction with olfactory receptors, and how can these guide structure-activity relationship (SAR) studies?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using homology-modeled olfactory receptors (e.g., OR1A1) can identify key binding residues (e.g., Ser113, Phe264). Validate predictions with site-directed mutagenesis and calcium imaging assays. For SAR, synthesize analogs with modified alkyl chains or hydroxyl groups and test odor thresholds via human sensory panels (double-blind protocols) .

Q. What experimental strategies improve reproducibility in this compound synthesis, particularly for enantioselective routes?

Methodological Answer: Optimize asymmetric hydrogenation using chiral ligands (e.g., BINAP) and characterize enantiomeric excess (ee) via chiral GC or HPLC. Document catalyst batch variability (e.g., Pd/C vs. Lindlar catalyst) and pre-treatment steps (e.g., sulfiding). Use design of experiments (DoE) to evaluate factors like pressure, temperature, and stirring rate. Share raw NMR/GC data in supplementary materials for peer validation .

Q. How can researchers assess this compound’s environmental impact, including biodegradation pathways and ecotoxicity?

Methodological Answer: Conduct OECD 301F biodegradability tests in activated sludge, monitoring CO₂ evolution via titrimetry. Identify metabolites using LC-MS/MS and compare to predictive models (e.g., ECHA QSAR Toolbox). For ecotoxicity, perform Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Report results in compliance with REACH guidelines and prioritize green chemistry metrics (e.g., E-factor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.